molecular formula C20H22N4O2S B2467970 N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide CAS No. 727666-53-7

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide

Cat. No. B2467970
CAS RN: 727666-53-7
M. Wt: 382.48
InChI Key: NLJJVZHGNYMKSU-UHFFFAOYSA-N
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Description

The compound you mentioned contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .


Synthesis Analysis

While specific synthesis methods for your compound were not found, 1,2,3-triazoles can be synthesized from various precursors . For example, a series of 4- (1 H -1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles generally consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of your compound would depend on the specific arrangement and bonding of the phenyl, cyclohexyl, and benzenesulfonamide groups around the triazole ring.


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazoles can vary widely depending on the specific compound and conditions . For instance, some compounds showed that they clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazoles can vary depending on their specific structure . For example, 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone has a molecular formula of C16H13N3O, an average mass of 263.294 Da, and a monoisotopic mass of 263.105865 Da .

Safety And Hazards

The safety and hazards associated with 1,2,3-triazoles can vary depending on the specific compound . Always refer to the Material Safety Data Sheet (MSDS) or other safety documentation for specific compounds.

properties

IUPAC Name

N-[2-(4-phenyltriazol-1-yl)cyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-27(26,17-11-5-2-6-12-17)22-18-13-7-8-14-20(18)24-15-19(21-23-24)16-9-3-1-4-10-16/h1-6,9-12,15,18,20,22H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJJVZHGNYMKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide

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